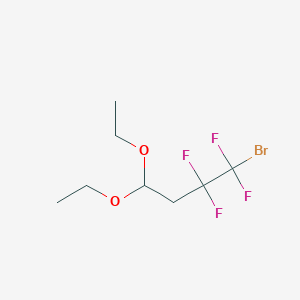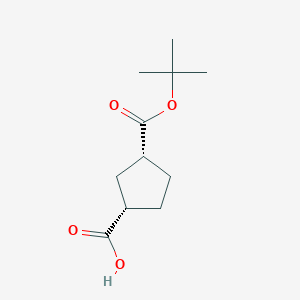
1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” which has a molecular weight of 273.02 and a linear formula of BrC6H4OCF2CHF2 . Another similar compound is “4-bromo-1,1,2,2-tetrafluorobutane” with a molecular weight of 208.98 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” can be represented by the SMILES string [H]C (F) (F)C (F) (F)Oc1ccc (Br)cc1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene” include a refractive index of 1.4600, a boiling point of 195-196 °C, and a density of 1.628 g/mL at 25 °C . The “4-bromo-1,1,2,2-tetrafluorobutane” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Low-Temperature Thermodynamics
Research on compounds such as 1-bromoperfluorooctane explores their thermodynamic properties at low temperatures, revealing phase transitions and providing insights into their stability and potential applications in materials science. The study of such compounds' heat capacities and thermodynamic functions can contribute to understanding the physical chemistry of fluorinated compounds, possibly including 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane (Varushchenko, Druzhinina, & Sorkin, 1997).
Electrochemical Behavior and Applications
Electrochemical studies on 1,4-dihalobutanes provide insights into their reduction processes and product formation, which could be relevant for understanding the electrochemical properties and applications of this compound in synthesis and materials science (Pritts & Peters, 1995).
Synthesis and Polymer Chemistry
Research involving the synthesis and copolymerization of fluorinated monomers, such as 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, provides valuable insights into the development of novel materials with unique properties. These findings could suggest applications of this compound in creating new polymers or copolymers with tailored features for industrial, medical, or technological applications (Ito et al., 1979).
Separation and Adsorption Technologies
Studies on the separation of haloalkane isomers using solid supramolecular adsorption materials indicate potential applications in isomer separation and purification processes. These materials' selectivity and efficiency in separating isomers could inform the use of this compound in similar separation challenges or as a component in designing selective adsorbents (Wu et al., 2022).
Advanced Synthesis Techniques
The development of microwave-assisted synthesis techniques for imidazole ionic liquids showcases the potential for efficient, solvent-free synthesis methods. This approach could be adapted for the synthesis or modification of this compound, offering a pathway to greener and more efficient chemical processes (Hui, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF4O2/c1-3-14-6(15-4-2)5-7(10,11)8(9,12)13/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLYVVXWKRZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(F)(F)Br)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)
![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone](/img/structure/B2850918.png)
![3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2850920.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2850921.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2850922.png)
![3,4-difluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2850923.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2850925.png)
![2-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2850926.png)
